molecular formula C6H9ClF3NO B8195725 5-(Trifluoromethyl)piperidin-3-one hydrochloride

5-(Trifluoromethyl)piperidin-3-one hydrochloride

Cat. No.: B8195725
M. Wt: 203.59 g/mol
InChI Key: UFJLUYQHARFOFK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)piperidin-3-one hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidinone ring. This compound is a white solid and is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)piperidin-3-one hydrochloride typically involves the introduction of a trifluoromethyl group into a piperidinone structure. One common method involves the reaction of piperidin-3-one with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)piperidin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Trifluoromethyl)piperidin-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)piperidin-3-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)piperidin-3-one hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidinone ring, which confer specific chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)piperidin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h4,10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJLUYQHARFOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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